1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone
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Overview
Description
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Substitution Reactions: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-fibrotic agent. It has shown activity against hepatic stellate cells, which are involved in liver fibrosis.
Biological Research: The compound’s interactions with various enzymes and receptors are of interest for understanding its biological activity.
Industrial Applications: It can be used as an intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in fibrosis, such as collagen prolyl 4-hydroxylases.
Pathways Involved: It may inhibit the synthesis of collagen, thereby reducing fibrosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)ethanone
- 1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)ethanone
Uniqueness
1-(4-Methyl-2-(pyridin-2-yl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings makes it a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(4-methyl-2-pyridin-2-ylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C12H11N3O/c1-8-10(9(2)16)7-14-12(15-8)11-5-3-4-6-13-11/h3-7H,1-2H3 |
InChI Key |
ZJOGSKREYIFGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)C2=CC=CC=N2 |
Origin of Product |
United States |
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